REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:21]=[CH:20][C:9]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[O:18][CH3:19])=[CH:8][CH:7]=1)=[O:5])C>[OH-].[Na+]>[C:4]([C:6]1[CH:7]=[CH:8][C:9]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[O:18][CH3:19])=[CH:20][CH:21]=1)([OH:5])=[O:3] |f:1.2|
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC=C(OCC2=C(C=CC=C2)OC)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring for 18 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)C1=CC=C(OCC2=C(C=CC=C2)OC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |